Cas no 1387575-89-4 (4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid)

4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid is a heterocyclic benzoic acid derivative featuring a methoxy substituent and a 2-methylthiazole moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural properties, which make it a potential intermediate in the synthesis of biologically active molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups, along with the thiazole heterocycle, enhances its utility in drug design, particularly for targeting specific enzyme interactions. Its well-defined molecular structure allows for precise modifications, facilitating the development of novel therapeutic agents. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic applications.
4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid structure
1387575-89-4 structure
Product name:4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid
CAS No:1387575-89-4
MF:C12H11NO3S
Molecular Weight:249.285641908646
CID:5159987

4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid
    • Benzoic acid, 4-methoxy-3-(2-methyl-4-thiazolyl)-
    • インチ: 1S/C12H11NO3S/c1-7-13-10(6-17-7)9-5-8(12(14)15)3-4-11(9)16-2/h3-6H,1-2H3,(H,14,15)
    • InChIKey: JSPGMZDKTIXFEG-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(OC)C(C2=CSC(C)=N2)=C1

4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM501800-1g
4-Methoxy-3-(2-methylthiazol-4-yl)benzoicacid
1387575-89-4 97%
1g
$568 2022-09-29

4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid 関連文献

4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acidに関する追加情報

4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic Acid: A Comprehensive Overview

4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid, also known by its CAS number 1387575-89-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This benzoic acid derivative has garnered attention due to its unique structural features and potential applications in drug discovery and development. The molecule consists of a benzoic acid backbone with a methoxy group at the 4-position and a 2-methyl-thiazol-4-yl substituent at the 3-position, which contributes to its distinctive chemical properties.

The synthesis of 4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid involves a series of well-established organic reactions, including Friedel-Crafts acylation, thiazole ring formation, and subsequent functional group transformations. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing production costs and environmental impact. These developments highlight the compound's versatility as a building block in medicinal chemistry.

Recent studies have explored the biological activity of 4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid, particularly its potential as an anti-inflammatory and antioxidant agent. Researchers have demonstrated that the compound exhibits significant inhibitory effects on pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a promising candidate for treating inflammatory diseases. Additionally, its ability to scavenge free radicals suggests applications in combating oxidative stress-related disorders.

The structural uniqueness of 1387575-89-4 lies in its thiazole ring, which is known for its stability and ability to participate in hydrogen bonding. This feature enhances the compound's bioavailability and pharmacokinetic properties, making it an attractive lead molecule for drug design. Furthermore, computational studies have revealed that the compound can interact with key protein targets involved in inflammatory pathways, providing insights into its mechanism of action.

In terms of applications, 4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid has been explored as a precursor for developing more potent derivatives with enhanced therapeutic effects. For instance, modifications to the methoxy group or the thiazole substituent have been shown to improve the compound's selectivity and efficacy in preclinical models. These findings underscore the importance of structural optimization in drug discovery.

The environmental impact of synthesizing and using 1387575-89-4 has also been a topic of recent research. Green chemistry approaches, such as using biodegradable solvents and minimizing waste generation, have been proposed to enhance the sustainability of its production processes. These efforts align with global initiatives to promote eco-friendly chemical practices.

In conclusion, 4-Methoxy-3-(2-methyl-thiazol-4-yl)-benzoic acid, or CAS number 1387575-89_

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